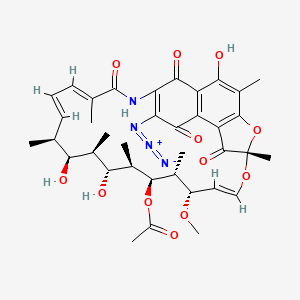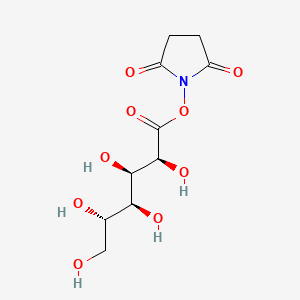
trans-Abacavir Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Abacavir Dihydrochloride: is a chemical compound known for its role as a nucleoside reverse transcriptase inhibitor (NRTI). It is the trans-isomer of Abacavir, a medication primarily used in the treatment of HIV infection. The compound has a molecular formula of C14H18N6O·2HCl and a molecular weight of 359.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Abacavir Dihydrochloride typically involves multiple steps, starting with the preparation of the core nucleoside structure. Reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Purification steps, such as crystallization and chromatography, are employed to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: trans-Abacavir Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide or iodide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, trans-Abacavir Dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the mechanisms of viral replication and the effects of NRTIs on viral enzymes.
Medicine: Medically, this compound is used in the treatment of HIV infection. It inhibits the reverse transcriptase enzyme, preventing the virus from replicating.
Industry: In the pharmaceutical industry, the compound is used in the development of antiviral drugs and as a reference standard in analytical methods.
Mechanism of Action
Molecular Targets and Pathways: trans-Abacavir Dihydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the viral replication process, and its inhibition prevents the virus from multiplying.
Pathways Involved: The compound is incorporated into the viral DNA chain, causing chain termination and preventing the completion of the viral genome.
Comparison with Similar Compounds
Abacavir: The cis-isomer of trans-Abacavir Dihydrochloride.
Zidovudine: Another NRTI used in the treatment of HIV.
Lamivudine: A commonly used NRTI with a similar mechanism of action.
Uniqueness: this compound is unique in its stereochemistry, which affects its binding affinity and efficacy compared to its cis-isomer and other NRTIs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and mechanism of action. Its role in scientific research and medicine highlights its importance in the ongoing fight against HIV/AIDS.
Properties
Molecular Formula |
C14H20Cl2N6O |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C14H18N6O.2ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);2*1H/t8-,10-;;/m0../s1 |
InChI Key |
PGISUJNOUMUHDT-NKPZAKOOSA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl.Cl |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)

![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)



![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)



![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)

